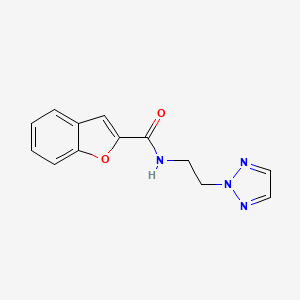

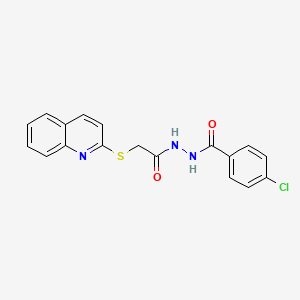

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have successfully prepared it by coupling a hydrazine-coupled pyrazole with a 2-methyl-3-nitrobenzoate moiety. Verification of the structure has been achieved through elemental microanalysis, FTIR (Fourier Transform Infrared Spectroscopy), and 1H NMR (Nuclear Magnetic Resonance) techniques .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Structural Analysis and Hydrogen-Bonding Patterns

Research on isomeric reaction products related to pyrazole derivatives has revealed complex hydrogen-bonding patterns, crucial for understanding molecular interactions and stability. For example, studies on hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate highlight the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming structured assemblies. These insights are fundamental for the development of novel materials and pharmaceuticals, demonstrating the importance of detailed structural analysis (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including processes like regioselective synthesis and N-alkylation/N-arylation, have been extensively explored. These methods allow for the preparation of unsymmetrical pyrazoles with diverse substituents, providing valuable tools for chemical research and development. The controlled synthesis of these compounds enables researchers to tailor their physical and chemical properties for specific applications, including medicinal chemistry and material science (Wang, Tan, & Zhang, 2000).

Applications in Dye and Pigment Synthesis

Pyrazole derivatives serve as key intermediates in the synthesis of heterocyclic dyes, demonstrating their versatility in colorant chemistry. The development of new azo Schiff bases from pyrazole derivatives for spectroscopic and theoretical investigations highlights their role in creating dyes with specific optical properties. These compounds' ability to bind with metals and form complexes is particularly valuable for designing dyes with tailored absorption characteristics for various industrial applications, including textiles and ink manufacturing (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Molecular Interactions and Catalysis

Research into the molecular interactions and catalytic properties of pyrazole-based compounds further exemplifies their scientific significance. For instance, the study of dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing pyrazolate bridges showcases their potential as highly efficient catalysts in organic synthesis. These findings are crucial for advancing catalytic methodologies, potentially leading to more efficient and environmentally friendly chemical processes (Zhou, Xi, Chen, & Wang, 2008).

Propriétés

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJWOZHPHARATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)

![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)

![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)